molecular formula C15H11Cl2N3O4 B11699472 2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11699472
M. Wt: 368.2 g/mol
InChI Key: ZHFUPSPGRYDKOT-QGMBQPNBSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenoxy group and a nitrophenylmethylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-(2,4-dichlorophenoxy)acetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 2-nitrobenzaldehyde: Finally, the hydrazide is condensed with 2-nitrobenzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties.

    2-(2,4-dichlorophenoxy)propionic acid: A compound with similar phenoxy group but different side chain.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the dichlorophenoxy and nitrophenylmethylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2N3O4

Molecular Weight

368.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-5-6-14(12(17)7-11)24-9-15(21)19-18-8-10-3-1-2-4-13(10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+

InChI Key

ZHFUPSPGRYDKOT-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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